(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate
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Overview
Description
(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of amino, phenyl, and bromo groups, which contribute to its reactivity and functionality in different chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate typically involves the use of Eschenmoser coupling reactions. This method is highly modular and starts from easily available precursors such as 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are optimized to achieve high yields, often ranging from 70% to 97%, and the (Z)-configuration of the product is confirmed by NMR techniques .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the Eschenmoser coupling reaction suggests that it can be adapted for larger-scale synthesis. The reaction’s feasibility without the need for thiophiles, except for tertiary amides, makes it a practical choice for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound has shown potential as a kinase inhibitor, making it a candidate for studies related to cell signaling and cancer research . Its ability to interact with specific enzymes and proteins makes it valuable for understanding biological pathways.
Medicine
In medicine, the compound’s kinase-inhibiting properties suggest potential therapeutic applications, particularly in the treatment of diseases like cancer and inflammatory disorders . Further research is needed to fully explore its clinical potential.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional groups .
Mechanism of Action
The mechanism of action of (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis . The specific pathways involved depend on the context of its application, whether in cancer cells or other biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other (Z)-configured amino-phenyl derivatives, such as:
- (Z)-3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones
- (Z)-3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-pyrrol-2-ones
Uniqueness
What sets (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate apart is its combination of amino, phenyl, and bromo groups, which confer unique reactivity and functionality. This makes it particularly versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-7-8-14(13(17)9-11)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTWLEGXEKLTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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